N-[1-(4-Methylphenyl)ethyl]cyclopropanamine is an organic compound characterized by its unique structure, which includes a cyclopropane ring and a 4-methylphenyl group connected through an ethyl chain. The molecular formula for this compound is , and it has a molecular weight of approximately 189.30 g/mol. This compound falls under the category of cyclic amines and is notable for its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceutical agents.
This compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section below. It is often obtained from commercially available starting materials, making it accessible for research and industrial applications.
N-[1-(4-Methylphenyl)ethyl]cyclopropanamine is classified as an aliphatic amine due to the presence of the amine functional group attached to a cyclopropane structure. Its classification can also extend to include it as a cyclic amine because of the cyclopropane ring.
The synthesis of N-[1-(4-Methylphenyl)ethyl]cyclopropanamine typically involves several key steps:
In industrial settings, continuous flow processes may be employed to enhance yield and purity while ensuring safety and cost-effectiveness.
The molecular structure of N-[1-(4-Methylphenyl)ethyl]cyclopropanamine can be represented by its canonical SMILES notation: CCC(C1=CC=C(C=C1)C)NC2CC2.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | N-[1-(4-methylphenyl)propyl]cyclopropanamine |
| InChI Key | LCQDEZVFDHPHFL-UHFFFAOYSA-N |
The structure features a cyclopropane ring (three-membered carbon ring) bonded to an ethyl chain that connects to a 4-methylphenyl group.
N-[1-(4-Methylphenyl)ethyl]cyclopropanamine is capable of undergoing various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Relevant safety data indicates that the compound may pose health hazards if ingested or inhaled, necessitating appropriate safety precautions during handling.
N-[1-(4-Methylphenyl)ethyl]cyclopropanamine has potential applications in medicinal chemistry, particularly in drug development. Its structure allows it to serve as a precursor for synthesizing more complex molecules that may exhibit pharmacological activity. Research into its biological effects could lead to discoveries related to neurological disorders or cancer treatments, given its structural similarity to known pharmacologically active compounds.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: